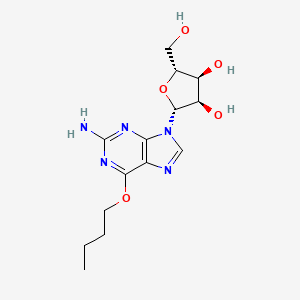
O(6)-Butylguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O(6)-Butylguanosine, also known as this compound, is a useful research compound. Its molecular formula is C14H21N5O5 and its molecular weight is 339.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the established methods for synthesizing O⁶-Butylguanosine with high purity, and how can researchers validate product integrity?
- Answer : Synthesis typically involves alkylation of guanosine at the O⁶ position using butylating agents (e.g., butyl halides) under controlled pH and temperature. Validation requires:
- Analytical techniques : HPLC (≥95% purity threshold), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (exact mass verification) .
- Purity protocols : Follow guidelines for reporting new compounds, including spectral data deposition in supplementary materials and comparison to literature values for known analogs .
Q. Which analytical methods are most reliable for quantifying O⁶-Butylguanosine in biological matrices?
- Answer : Use LC-MS/MS with isotope-labeled internal standards (e.g., ¹⁵N/¹³C-guanosine) to minimize matrix effects. Validate methods via:
- Calibration curves : Linear range covering expected physiological concentrations.
- Recovery assays : Spiked samples to assess accuracy (≥80% recovery) and precision (CV ≤15%) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the mutagenic potential of O⁶-Butylguanosine compared to other alkylated guanosine derivatives?
- Answer :
- Experimental design : Use in vitro plasmid-based assays (e.g., supF shuttle vectors) transfected into repair-deficient bacterial strains. Compare mutation frequencies to controls (e.g., O⁶-MeG) .
- Data interpretation : Apply statistical models (e.g., Poisson regression) to account for replication-dependent mutagenesis and repair kinetics .
Q. What strategies resolve contradictions in reported half-life data for O⁶-Butylguanosine under physiological conditions?
- Answer :
- Cross-validation : Replicate studies using standardized buffers (pH 7.4, 37°C) and monitor degradation via real-time LC-MS.
- Meta-analysis : Aggregate literature data with stratification by experimental conditions (e.g., ionic strength, presence of nucleases) .
- Machine learning : Train models to predict stability based on molecular descriptors (e.g., logP, steric parameters) .
Q. How can researchers optimize reaction conditions for O⁶-Butylguanosine synthesis to minimize byproducts like N⁷-alkylation?
- Answer :
- DOE approach : Use response surface methodology (RSM) to model variables (e.g., solvent polarity, temperature, reagent stoichiometry).
- Kinetic profiling : Monitor reaction progress via in-situ NMR to identify timepoints favoring O⁶-selectivity over N⁷-alkylation .
Q. What methodologies are recommended for studying the repair mechanisms of O⁶-Butylguanosine in eukaryotic cells?
- Answer :
- CRISPR knockouts : Generate cell lines deficient in specific DNA repair pathways (e.g., MGMT, BER).
- Comet assays : Quantify single-strand breaks post-treatment with repair inhibitors.
- Pull-down assays : Identify interacting proteins via biotinylated O⁶-Butylguanosine probes .
Q. Methodological and Ethical Considerations
Q. How should researchers conduct a systematic review of O⁶-Butylguanosine’s biological roles while avoiding unreliable sources?
- Answer :
- Database selection : Prioritize PubMed, SciFinder, and Web of Science; exclude non-peer-reviewed platforms (e.g., ) .
- Inclusion criteria : Focus on studies with mechanistic data (e.g., enzymatic assays, structural biology) and reproducible protocols .
Q. What ethical frameworks apply when designing studies involving O⁶-Butylguanosine exposure in human cell lines?
- Answer :
- IRB approval : Required for studies using primary human cells or derived lines (e.g., HEK293).
- Risk mitigation : Adopt tiered dosing (from subtoxic to LC₅₀) and disclose conflicts of interest (e.g., funding from alkylating agent manufacturers) .
Q. Data Analysis and Reporting
Q. How should researchers address variability in O⁶-Butylguanosine’s stability across different experimental setups?
- Answer :
- Normalization : Report data relative to internal controls (e.g., stable isotopologs).
- Transparency : Publish raw datasets and detailed protocols in supplementary materials to enable replication .
Q. What statistical approaches are robust for analyzing dose-response relationships in O⁶-Butylguanosine toxicity assays?
属性
CAS 编号 |
82543-37-1 |
|---|---|
分子式 |
C14H21N5O5 |
分子量 |
339.35 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(2-amino-6-butoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H21N5O5/c1-2-3-4-23-12-8-11(17-14(15)18-12)19(6-16-8)13-10(22)9(21)7(5-20)24-13/h6-7,9-10,13,20-22H,2-5H2,1H3,(H2,15,17,18)/t7-,9-,10-,13-/m1/s1 |
InChI 键 |
OKVIKCVDMTZFFJ-QYVSTXNMSA-N |
SMILES |
CCCCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
手性 SMILES |
CCCCOC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
规范 SMILES |
CCCCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
同义词 |
O(6)-butylguanosine O(6)BurG |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















